molecular formula C14H8F3N5OS B507138 N-(cyanomethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 313248-61-2

N-(cyanomethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B507138
CAS No.: 313248-61-2
M. Wt: 351.31g/mol
InChI Key: UOROIWJMLWQMTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The compound N-(cyanomethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is systematically named according to IUPAC guidelines to reflect its fused heterocyclic core and substituent arrangement. The parent structure, pyrazolo[1,5-a]pyrimidine, is a bicyclic system comprising a pyrazole ring fused to a pyrimidine ring at positions 1 and 5. Substituents are assigned based on their positions relative to this core:

  • A trifluoromethyl (-CF₃) group at position 7 of the pyrimidine ring.
  • A thiophen-2-yl substituent at position 5 of the pyrimidine ring.
  • A carboxamide group at position 2 of the pyrazole ring, with a cyanomethyl (-CH₂CN) moiety attached to the amide nitrogen.

This nomenclature prioritizes the pyrazolo[1,5-a]pyrimidine core, with substituents listed in alphabetical order (cyanomethyl precedes thiophen-2-yl and trifluoromethyl) . The systematic name is validated by PubChem’s Lexichem TK 2.7.0 algorithm, which confirms the alignment with IUPAC conventions for fused heterocycles .

Molecular Formula and Weight Analysis

The molecular formula C₁₄H₈F₃N₅OS reflects the compound’s composition:

  • 14 carbon atoms , including aromatic carbons in the pyrazolo[1,5-a]pyrimidine core, thiophene ring, and cyanomethyl group.
  • 8 hydrogen atoms , primarily from the cyanomethyl and thiophene substituents.
  • 3 fluorine atoms from the trifluoromethyl group.
  • 5 nitrogen atoms distributed across the pyrazole, pyrimidine, and cyanomethyl groups.
  • 1 sulfur atom in the thiophene ring.

The molecular weight is 351.31 g/mol , calculated using PubChem’s atomic mass data . A comparative analysis with related pyrazolo[1,5-a]pyrimidines reveals that the trifluoromethyl and thiophene groups contribute significantly to the molecular weight (18.9% and 13.7%, respectively), while the cyanomethyl moiety adds 7.4% .

Table 1: Atomic Composition and Weight Contribution

Element Count Atomic Weight (g/mol) Contribution (%)
C 14 12.01 47.8%
H 8 1.01 2.3%
F 3 19.00 16.2%
N 5 14.01 19.9%
S 1 32.07 9.1%
O 1 16.00 4.7%

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound are not publicly available, structural insights can be inferred from related pyrazolo[1,5-a]pyrimidine derivatives. For example:

  • Pyrazolo[1,5-a]pyrimidine cores typically exhibit near-planar geometries, with dihedral angles between fused rings ranging from 0.84° to 4.38° .
  • Trifluoromethyl groups introduce steric and electronic effects, often causing slight deviations (≤10°) from planarity in adjacent rings .
  • Thiophene substituents adopt a coplanar or near-coplanar orientation with the pyrimidine ring to maximize π-conjugation, as seen in analogs like 3-chloro-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine .

Molecular modeling suggests that the cyanomethyl carboxamide group at position 2 adopts a gauche conformation relative to the pyrazole ring, minimizing steric clashes with the thiophene substituent . This orientation is stabilized by weak intramolecular interactions, such as C-H···O hydrogen bonds between the amide oxygen and pyrazole hydrogen .

Substituent Effects on Planarity and Ring System Geometry

The substituents profoundly influence the compound’s structural and electronic properties:

A. Trifluoromethyl Group (-CF₃) at Position 7

  • Electronic Effects : The strong electron-withdrawing nature of -CF₃ reduces electron density in the pyrimidine ring, enhancing electrophilic reactivity at position 5 .
  • Steric Effects : The bulky -CF₃ group induces minor non-planarity (~5–10°) in the pyrimidine ring, as observed in analogs like 2-methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine .

B. Thiophen-2-yl Group at Position 5

  • Conjugation : The thiophene ring aligns coplanar with the pyrimidine ring (dihedral angle <15°), facilitating extended π-conjugation and stabilizing the planar geometry .
  • Electronic Contribution : Sulfur’s electron-donating resonance effects counteract the -CF₃ group’s electron withdrawal, creating a polarized electronic environment .

C. Cyanomethyl Carboxamide at Position 2

  • Hydrogen Bonding : The amide group participates in intermolecular hydrogen bonds, often forming dimeric structures in the solid state .
  • Rotational Flexibility : The cyanomethyl (-CH₂CN) moiety allows rotational freedom, enabling adaptive binding in biological targets .

Table 2: Substituent Impact on Structural Parameters

Substituent Position Electronic Effect Structural Consequence
-CF₃ 7 Electron-withdrawing Pyrimidine ring distortion (~5–10°)
Thiophen-2-yl 5 Resonance donor Enhanced planarity (dihedral <15°)
-CH₂CN (carboxamide) 2 Polar, H-bond capable Dimerization via N-H···O interactions

Properties

IUPAC Name

N-(cyanomethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N5OS/c15-14(16,17)11-6-8(10-2-1-5-24-10)20-12-7-9(21-22(11)12)13(23)19-4-3-18/h1-2,5-7H,4H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOROIWJMLWQMTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Amino-3-(Trifluoromethyl)-1H-Pyrazole (Compound A)

Procedure :
Trifluoromethylacetonitrile (10 mmol) and hydrazine hydrate (12 mmol) were refluxed in ethanol (30 mL) for 12 hours. The mixture was cooled, and the precipitate was filtered and recrystallized from ethanol to yield white crystals (82% yield).

Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 6.85 (s, 1H, pyrazole-H), 5.20 (s, 2H, NH2).

  • MS (ESI) : m/z 152.1 [M+H]+.

Preparation of Ethyl 3-Oxo-3-(Thiophen-2-yl)Propanoate (Compound B)

Procedure :
Thiophene-2-carbaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) were stirred in ethanol (20 mL) with piperidine (0.5 mL) at 80°C for 6 hours. The product was extracted with ethyl acetate and purified via column chromatography (hexane:ethyl acetate = 4:1) to yield a yellow oil (75% yield).

Data :

  • 1H NMR (400 MHz, CDCl3) : δ 7.75 (d, J = 3.6 Hz, 1H), 7.50 (d, J = 5.1 Hz, 1H), 7.15 (dd, J = 5.1, 3.6 Hz, 1H), 4.25 (q, J = 7.1 Hz, 2H), 3.45 (s, 2H), 1.30 (t, J = 7.1 Hz, 3H).

Cyclization to Ethyl 7-(Trifluoromethyl)-5-(Thiophen-2-yl)Pyrazolo[1,5-a]Pyrimidine-2-Carboxylate (Compound C)

Optimized Conditions :
Compound A (3 mmol), Compound B (3 mmol), acetic acid (6 equiv), and ethanol (10 mL) were heated at 130°C under O2 (1 atm) for 18 hours. The product crystallized upon cooling and was recrystallized from ethanol (94% yield).

Data :

  • 1H NMR (400 MHz, CDCl3) : δ 8.72 (s, 1H), 7.85 (d, J = 3.6 Hz, 1H), 7.50 (d, J = 5.1 Hz, 1H), 7.15 (dd, J = 5.1, 3.6 Hz, 1H), 4.45 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H).

  • MS (ESI) : m/z 396.1 [M+H]+.

Hydrolysis to Carboxylic Acid (Compound D)

Procedure :
Compound C (2 mmol) was stirred with 2M NaOH (10 mL) in ethanol (20 mL) at 80°C for 4 hours. The mixture was acidified with HCl (1M) to pH 2, and the precipitate was filtered (89% yield).

Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 13.10 (s, 1H, COOH), 8.70 (s, 1H), 8.15 (d, J = 3.6 Hz, 1H), 7.80 (d, J = 5.1 Hz, 1H), 7.40 (dd, J = 5.1, 3.6 Hz, 1H).

Amidation with Cyanomethylamine

Procedure :
Compound D (1 mmol) was treated with thionyl chloride (2 mmol) in dichloromethane (10 mL) to form the acid chloride. Cyanomethylamine (1.2 mmol, generated in situ from cyanomethyl chloride and NH3) was added, followed by triethylamine (2 mmol). The mixture was stirred at 0°C for 2 hours, then purified via column chromatography (ethyl acetate:methanol = 9:1) to yield the target compound (68% yield).

Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 9.12 (s, 1H), 8.75 (t, J = 5.8 Hz, 1H), 8.20 (d, J = 3.5 Hz, 1H), 7.85 (d, J = 5.0 Hz, 1H), 7.45 (dd, J = 5.0, 3.5 Hz, 1H), 4.65 (d, J = 5.8 Hz, 2H).

  • MS (ESI) : m/z 406.1 [M+H]+.

  • HPLC Purity : 98.5%.

Mechanistic Insights and Reaction Optimization

Cross-Dehydrogenative Coupling (CDC) Mechanism

The cyclization between Compound A and B proceeds via:

  • Enolization of the β-keto ester under acidic conditions.

  • Nucleophilic attack by the pyrazole-amine on the enol, forming a hemiaminal intermediate.

  • Oxidative dehydrogenation by O2, leading to aromatization and pyrimidine ring closure.

Key Optimization :

  • Increasing acetic acid from 2 to 6 equivalents improved yields from 34% to 94% (Table 1, entries 1–4).

  • Molecular O2 was critical; reactions under argon yielded only 6% product (Table 1, entry 5).

Comparative Analysis of Alternative Routes

Trifluoromethylation via Radical Pathways

Late-stage trifluoromethylation using Togni’s reagent (Cu catalysis) was attempted but resulted in low regioselectivity (<20% yield), favoring the CDC approach with pre-functionalized pyrazole.

Scalability and Industrial Considerations

Key Parameters for Scale-Up :

  • Cost Efficiency : CDC minimizes metal catalysts, reducing costs.

  • Safety : Cyanomethylamine generation requires strict temperature control (<5°C) to prevent HCN release.

  • Purity : Recrystallization from ethanol/water (1:1) achieves >98% purity without chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones if the thiophene ring is involved.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Cancer Therapy

N-(cyanomethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been evaluated for its anticancer properties. Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class can serve as potent inhibitors of various kinases involved in cancer progression.

  • Pim Kinase Inhibition : Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives effectively inhibit Pim kinases, which are implicated in the regulation of cell growth and survival. For instance, lead compounds demonstrated submicromolar inhibition of Pim-1 and Flt-3 kinases, leading to reduced phosphorylation of BAD protein and decreased colony formation in cancer cell lines .
Compound Kinase Inhibition IC50 (µM)
Lead CompoundPim-1< 1
Lead CompoundFlt-3< 1

Antiviral Activity

The compound has also been investigated for its potential as an inhibitor of viral polymerases. Pyrazolo[1,5-a]pyrimidine derivatives have shown activity against Hepatitis C Virus (HCV) polymerase, suggesting a possible therapeutic application in viral infections .

Example Synthesis Route:

  • Preparation of Thiophene Substituent : Synthesize thiophene derivatives through cyclization reactions.
  • Formation of Pyrazolo[1,5-a]pyrimidine Core : Utilize condensation reactions to form the pyrazolo core.
  • Introduction of Functional Groups : Employ nucleophilic substitutions to introduce the cyanomethyl and trifluoromethyl groups.

Case Study 1: Anticancer Activity

A study published in Molecules highlighted the synthesis and biological evaluation of several pyrazolo[1,5-a]pyrimidine compounds. Among these, one derivative exhibited significant cytotoxicity against various cancer cell lines with an IC50 value ranging from 14.62 to 17.50 µM . The study emphasized the importance of structural modifications to enhance anticancer activity.

Case Study 2: Kinase Selectivity Profile

Another research effort focused on the kinase selectivity profile of pyrazolo[1,5-a]pyrimidines. The lead compound demonstrated a selectivity score indicating strong inhibition against specific kinases while sparing others, suggesting a favorable safety profile for further development as a therapeutic agent .

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Structural Variations and Key Analogues

The following compounds share the pyrazolo[1,5-a]pyrimidine core but differ in substituents at positions 2, 5, and 7 (Table 1):

Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name Position 5 Substituent Position 7 Substituent Position 2 Substituent Key Features
Target Compound Thiophen-2-yl CF₃ Cyanomethyl-carboxamide Thiophene enhances π-stacking; CF₃ improves stability
N-Cyclopentyl-5-(4-fluorophenyl)-7-CF₃-pyrazolo[1,5-a]pyrimidine-2-carboxamide () 4-Fluorophenyl CF₃ Cyclopentyl-carboxamide Fluorophenyl increases electronegativity; cyclopentyl may enhance lipophilicity
N-(5-Bromopyridin-2-yl)-5-(thiophen-2-yl)-7-CF₃-pyrazolo[1,5-a]pyrimidine-2-carboxamide () Thiophen-2-yl CF₃ 5-Bromopyridinyl-carboxamide Bromine adds steric bulk; pyridine may alter solubility
5-(4-Nitrophenyl)-N-(tetrahydrofuran-2-ylmethyl)-7-CF₃-pyrazolo[1,5-a]pyrimidine-2-carboxamide () 4-Nitrophenyl CF₃ Tetrahydrofuranmethyl-carboxamide Nitro group electron-withdrawing; tetrahydrofuran improves aqueous solubility
N-(2-Chloro-3-pyridinyl)-5-(4-methoxyphenyl)-7-CF₃-pyrazolo[1,5-a]pyrimidine-2-carboxamide () 4-Methoxyphenyl CF₃ 2-Chloro-3-pyridinyl-carboxamide Methoxy group electron-donating; chloro-pyridine may influence binding

Electronic and Steric Effects

  • Position 5 :
    • Thiophen-2-yl (target) vs. phenyl derivatives (e.g., 4-fluorophenyl, 4-nitrophenyl). Thiophene’s sulfur atom may engage in hydrophobic interactions, while nitrophenyl groups increase electrophilicity .
  • Position 7: CF₃ (target) vs. cyclopropylamino (). CF₃ improves metabolic stability and membrane permeability compared to amino groups .
  • Position 2: Cyanomethyl-carboxamide (target) vs. bromopyridinyl () or tetrahydrofuranmethyl (). Cyanomethyl’s nitrile group may participate in dipole interactions, while bulkier groups (e.g., bromopyridinyl) could hinder target binding .

Biological Activity

N-(cyanomethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H8F3N5OSC_{14}H_8F_3N_5OS. The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

The compound primarily functions as an inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in various cellular processes including cell proliferation and survival. CK2 has been recognized as a critical target in cancer therapy due to its role in tumorigenesis. Studies indicate that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent inhibitory effects on CK2 activity, leading to reduced cancer cell viability.

In Vitro Studies

Research on related pyrazolo[1,5-a]pyrimidine derivatives has shown promising results:

  • Anticancer Activity : Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values as low as 8 nM for CK2α inhibition and effective antiproliferative activity against the NCI-60 cancer cell line panel .
CompoundCell LineIC50 (µM)
5bHCT-1168.64
IC20VariousLow micromolar range
Compound 7PC-314.62–17.50
Compound 6HepG219.31–22.73

Case Studies

  • CK2 Inhibition : A series of pyrazolo[1,5-a]pyrimidines were screened against a panel of kinases using differential scanning fluorimetry. The results indicated that these compounds are highly selective CK2 inhibitors with minimal cytotoxicity across multiple cancer cell lines .
  • Molecular Docking Studies : Docking simulations have been employed to predict the binding affinity of these compounds to CK2 and other targets. The results suggest that the structural modifications in the pyrazolo[1,5-a]pyrimidine scaffold significantly influence their binding interactions and biological activity .
  • Comparative Analysis : In a comparative study involving several derivatives, it was found that modifications such as the introduction of methoxy groups enhanced anticancer activity compared to simpler structures without such substitutions .

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions requiring precise control of:

  • Temperature : Pyrazolo[1,5-a]pyrimidine core formation typically occurs under reflux (80–120°C) in solvents like ethanol or DMF .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance nucleophilic substitution and cyclization efficiency .
  • Protecting groups : The cyanomethyl and thiophen-2-yl substituents may require protection during coupling steps to avoid side reactions .
  • Yield optimization : Intermediate purification via recrystallization (ethanol/DMF) or column chromatography is critical, with yields ranging from 50% to 94% depending on substituent reactivity .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of substituents (e.g., thiophen-2-yl vs. 3-yl) and trifluoromethyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated vs. observed m/z for C18H12F3N5OS) .
  • Infrared (IR) Spectroscopy : Detects functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) and cyanomethyl (C≡N stretch at ~2200 cm⁻¹) .
  • X-ray crystallography : Resolves crystal packing and steric effects of bulky substituents (e.g., trifluoromethyl) .

Q. How does the compound’s stability vary under different pH conditions?

  • Acidic conditions (pH < 4) : The carboxamide group may hydrolyze to carboxylic acid, requiring stability testing via HPLC monitoring .
  • Neutral/basic conditions (pH 7–9) : The trifluoromethyl group enhances stability, but the cyanomethyl moiety may undergo nucleophilic attack by water or alcohols .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting enzyme inhibition?

  • Substituent variation : Replace the thiophen-2-yl group with other aryl/heteroaryl rings (e.g., 4-fluorophenyl) to modulate binding affinity to kinase domains .
  • Trifluoromethyl role : Compare activity with non-fluorinated analogs; the CF3 group often enhances metabolic stability and hydrophobic interactions in enzyme pockets .
  • Bioisosteric replacements : Substitute the cyanomethyl group with ethoxycarbonyl or tert-butylcarbamoyl to evaluate steric/electronic effects on potency .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

  • Molecular docking : Predict binding modes to targets like KDR kinase or benzodiazepine receptors using X-ray structures (e.g., PDB 8HH) .
  • QSAR models : Corrogate substituent lipophilicity (logP) and polar surface area (PSA) with bioavailability data from similar pyrazolo[1,5-a]pyrimidines .
  • ADMET prediction : Use tools like SwissADME to optimize solubility (>50 μM in PBS) and cytochrome P450 inhibition profiles .

Q. What experimental approaches resolve contradictions in biological activity data across similar analogs?

  • Orthogonal assays : Validate enzyme inhibition (IC50) with cell-based assays (e.g., proliferation inhibition in cancer lines) to distinguish direct target effects from off-target interactions .
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed carboxamide) that may confound activity measurements .
  • Crystallographic analysis : Compare ligand-bound vs. unbound protein structures to confirm binding site occupancy .

Q. How can researchers optimize reaction conditions to mitigate low yields in Suzuki-Miyaura cross-coupling steps?

  • Catalyst selection : Pd(PPh3)4 or XPhos Pd G3 improve coupling efficiency for electron-deficient aryl boronic acids (e.g., 3-bromophenyl) .
  • Solvent/base systems : Use toluene/EtOH with K2CO3 for heterogeneous mixtures, or DMF/H2O with Cs2CO3 for polar substrates .
  • Microwave-assisted synthesis : Reduce reaction times from 24 hours to <2 hours while maintaining yields >80% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.